molecular formula C13H9BrClFO B6307478 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene CAS No. 1879026-26-2

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene

Cat. No.: B6307478
CAS No.: 1879026-26-2
M. Wt: 315.56 g/mol
InChI Key: JFWLITPOGDUCJI-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is an organic compound with the molecular formula C13H9BrClFO. It is a derivative of benzene, substituted with benzyloxy, bromo, chloro, and fluoro groups. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Substitution Reactions:

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: Used in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloro-4-fluorobenzene: A simpler derivative with similar substituents but lacking the benzyloxy group.

    4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another derivative with different substituents.

Uniqueness

4-Benzyloxy-1-bromo-5-chloro-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group, in particular, enhances its utility in various synthetic applications.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLITPOGDUCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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